molecular formula C36H48O4 B012454 [4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate CAS No. 104586-47-2

[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate

Cat. No. B012454
CAS RN: 104586-47-2
M. Wt: 544.8 g/mol
InChI Key: SMFDXFVJGDGEAD-UHFFFAOYSA-N
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Description

[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate is a chemical compound that has been widely used in scientific research. It is a type of organic compound that belongs to the family of benzoates. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism Of Action

The mechanism of action of [4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate is not well understood. However, it is believed to act as a surfactant and emulsifier by reducing the surface tension of liquids. This property makes it useful in various industrial applications such as in the production of paints, coatings, and cosmetics.
Biochemical and Physiological Effects:
[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and has been shown to have low acute toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of [4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate is its ability to act as a surfactant and emulsifier. This property makes it useful in various laboratory experiments where the reduction of surface tension is required. However, one of the limitations is that the compound is not readily available and can be expensive to synthesize.

Future Directions

There are several future directions for the research of [4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to understand the mechanism of action and potential applications of the compound in various industries. Finally, the compound could be studied for its potential use in drug delivery systems or in the development of new materials with unique properties.
Conclusion:
In conclusion, [4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. While there is still much to learn about this compound, it holds promise for potential applications in various industries and areas of research.

Synthesis Methods

The synthesis of [4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate is typically achieved through the esterification reaction between 4-(4-nonoxypenyl)phenol and 4-octan-2-yloxybenzoic acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated under reflux conditions to obtain the desired product.

Scientific Research Applications

[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate has been used in various scientific research applications. It has been studied for its potential use as a surfactant, emulsifier, and dispersant. The compound has also been used as a building block in the synthesis of other organic compounds.

properties

CAS RN

104586-47-2

Product Name

[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate

Molecular Formula

C36H48O4

Molecular Weight

544.8 g/mol

IUPAC Name

[4-(4-nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate

InChI

InChI=1S/C36H48O4/c1-4-6-8-10-11-12-14-28-38-33-22-16-30(17-23-33)31-18-24-35(25-19-31)40-36(37)32-20-26-34(27-21-32)39-29(3)15-13-9-7-5-2/h16-27,29H,4-15,28H2,1-3H3

InChI Key

SMFDXFVJGDGEAD-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC(C)CCCCCC

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC(C)CCCCCC

synonyms

4-[(1-Methylheptyl)oxy]benzoic acid 4'-(nonyloxy)biphenyl-4-yl ester

Origin of Product

United States

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